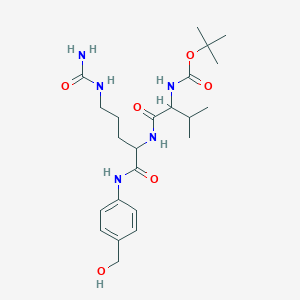

Boc-Val-Cit-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCVAPFXSOAOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Boc-Val-Cit-PAB Linker: Mechanism of Action and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Boc-Val-Cit-PAB (Boc-valine-citrulline p-aminobenzylcarbamate) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present relevant quantitative data, provide detailed experimental protocols for its characterization, and visualize key pathways to facilitate a deeper understanding of its function in targeted drug delivery.

Core Mechanism of Action: A Two-Step Payload Release

The this compound linker is a protease-cleavable linker system designed for optimal stability in systemic circulation and efficient, specific release of a cytotoxic payload within the target cancer cell.[1] The mechanism relies on a finely tuned, two-step process initiated upon internalization of the ADC into the lysosomal compartment of the cell.

Step 1: Enzymatic Cleavage by Cathepsin B

The cornerstone of the linker's specificity is the dipeptide sequence, valine-citrulline (Val-Cit).[2] This sequence is specifically recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells.[1][3] Cathepsin B hydrolyzes the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer.[4] This enzymatic cleavage is the triggering event, unmasking the self-immolative nature of the PAB component.

Step 2: Self-Immolation of the PAB Spacer

The cleavage of the Val-Cit dipeptide exposes a free amino group on the PAB spacer. This initiates a spontaneous, intramolecular 1,6-elimination reaction. This electronic cascade leads to the fragmentation of the PAB spacer, ultimately releasing the conjugated cytotoxic drug in its active, unmodified form. This self-immolation is a rapid and irreversible process, ensuring efficient payload delivery at the site of action.

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical parameters influencing the therapeutic index of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can reduce efficacy. The following tables summarize key quantitative data for the Val-Cit-PAB linker and related structures.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Key Characteristics | Plasma Stability (Half-life) | Cleavage Enzyme(s) | Representative ADCs |

|---|---|---|---|---|

| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally stable in human plasma; less stable in mouse plasma due to carboxylesterase 1c (Ces1c). | Cathepsin B, K, L | Brentuximab vedotin (Adcetris®) |

| Val-Ala | Alternative dipeptide with improved hydrophilicity. | Similar stability to Val-Cit in buffer. | Cathepsin B | Loncastuximab tesirine |

| GGFG | Tetrapeptide designed for rapid toxin release. | - | Cathepsins | Investigational |

| Disulfide | Cleaved by reducing agents. | Release kinetics can be modulated by steric hindrance. | Glutathione (in cytosol) | SPDB-DM4 containing ADCs |

| Acid-cleavable (Hydrazone) | Hydrolyzed in the acidic environment of endosomes/lysosomes. | Generally stable at physiological pH, but can exhibit some instability in plasma. | N/A (pH-dependent) | Gemtuzumab ozogamicin (Mylotarg®) |

Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |

Note: The values presented in this table are hypothetical and for illustrative purposes to show relative differences. Actual values will vary depending on the specific experimental conditions.

Detailed Experimental Protocols

Robust and reproducible experimental protocols are essential for the characterization and validation of ADCs utilizing the this compound linker.

Protocol for In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

-

ADC with this compound linker

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate recombinant human cathepsin B in Activation Buffer for 15 minutes at 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated cathepsin B (final concentration, e.g., 100 nM) in Assay Buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing an excess of cold Quenching Solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and evaluate the potential for premature drug release.

Materials:

-

ADC with this compound linker

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.7)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC (final concentration, e.g., 100 µg/mL) in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 6, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Sample Dilution: Immediately dilute the aliquot in cold PBS to stop any significant enzymatic activity.

-

Affinity Capture: Add the diluted sample to Protein A or Protein G resin and incubate to capture the ADC.

-

Washing: Wash the resin with PBS to remove unbound plasma proteins.

-

Elution: Elute the ADC from the resin using the Elution Buffer and immediately neutralize the eluate with the Neutralization Buffer.

-

LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Data Analysis: Calculate the percentage of intact ADC (based on DAR) remaining at each time point to determine the plasma half-life of the conjugate.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC with this compound linker

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

-

Incubation: Remove the old medium from the cells and add the diluted ADC or control antibody solutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams illustrate the core mechanism of the this compound linker and a typical experimental workflow.

Caption: Mechanism of action of the this compound linker.

Caption: Experimental workflow for ADC characterization.

References

The Core Principles of Boc-Val-Cit-PAB in Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Boc-Val-Cit-PAB moiety is a cornerstone in the sophisticated design of targeted cancer therapies, particularly within the framework of Antibody-Drug Conjugates (ADCs). This cleavable linker system is engineered for exceptional stability in systemic circulation, coupled with precise enzymatic cleavage within the tumor microenvironment, thereby ensuring the targeted delivery of potent cytotoxic agents. This guide provides a comprehensive technical overview of the this compound linker, detailing its mechanism of action, the critical role of its constituent parts, and its application in oncology. Furthermore, it outlines key experimental protocols for the evaluation of ADCs employing this technology and presents relevant quantitative data to inform research and development efforts.

Introduction to Targeted Cancer Therapy and ADC Linker Technology

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics that synergize the high specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic drugs.[1] The linker, a chemical bridge connecting the antibody to the cytotoxic payload, is a pivotal component that governs the overall efficacy and safety of the ADC.[] An ideal linker must remain stable in the bloodstream to prevent premature drug release and associated systemic toxicity, while facilitating efficient and specific payload liberation at the tumor site.[3]

Cleavable linkers have emerged as a highly effective strategy, designed to be selectively cleaved by factors prevalent in the tumor microenvironment, such as specific enzymes or a lower pH.[][4] Among these, the Valine-Citrulline (Val-Cit) dipeptide sequence has become one of the most widely utilized and well-characterized protease-cleavable linkers in both clinically approved and investigational ADCs. The addition of a p-aminobenzylcarbamate (PABC) group as a self-immolative spacer further refines this system, ensuring the release of an unmodified, fully active cytotoxic drug. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the valine residue during synthesis.

Mechanism of Action of the Val-Cit-PAB Linker

The therapeutic action of an ADC utilizing a Val-Cit-PAB linker is a meticulously orchestrated multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface.

ADC Internalization and Lysosomal Trafficking

Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The lysosomal compartment is characterized by a low pH and a high concentration of degradative enzymes, including proteases.

Enzymatic Cleavage by Cathepsin B

The Val-Cit dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B, a cysteine protease, is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome. It recognizes and cleaves the peptide bond between the citrulline residue and the PABC spacer. While initially thought to be exclusively cleaved by Cathepsin B, further studies have indicated that other cathepsins, such as S, L, and F, may also be involved in this cleavage mechanism.

dot digraph "ADC_Internalization_and_Payload_Release" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Node Definitions ADC [label="Antibody-Drug Conjugate (ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antigen [label="Tumor Cell Surface Antigen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endosome [label="Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome\n(Low pH, High Cathepsin B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CathepsinB [label="Cathepsin B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Payload [label="Active Cytotoxic Payload\n(e.g., MMAE)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Cycle Arrest\n&\nApoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges and Relationships ADC -> Antigen [label="1. Binding"]; Antigen -> Endosome [label="2. Internalization\n(Receptor-Mediated Endocytosis)"]; Endosome -> Lysosome [label="3. Trafficking"]; Lysosome -> CathepsinB [style=dashed, arrowhead=none]; CathepsinB -> Lysosome [label="4. Cleavage of\nVal-Cit Linker", dir=back]; Lysosome -> Payload [label="5. Payload Release via\nPABC Self-Immolation"]; Payload -> CellDeath [label="6. Cytotoxic Effect"]; } "ADC internalization and payload release pathway."

Self-Immolative Cascade of the PABC Spacer

The cleavage of the Val-Cit linker by Cathepsin B is the initiating trigger for a rapid, self-immolative chemical cascade. The p-aminobenzyl alcohol (PAB) portion of the linker is designed to be electronically unstable following the removal of the dipeptide. This instability leads to a 1,6-elimination reaction, which results in the release of the unmodified cytotoxic payload (e.g., MMAE), carbon dioxide, and the remnants of the spacer. This "traceless" release is crucial, as any residual linker fragments attached to the drug could impair its potency.

dot digraph "PABC_Self_Immolation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Node Definitions CleavedLinker [label="Val-Cit Cleaved\n(p-Aminobenzyl-\ncarbamate-Payload)", fillcolor="#F1F3F4", fontcolor="#202124"]; UnstableIntermediate [label="Unstable Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="1,6-Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payload [label="Free Cytotoxic Payload", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="CO2 + p-Aminobenzyl Alcohol Remnant", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges and Relationships CleavedLinker -> UnstableIntermediate [label="Spontaneous rearrangement"]; UnstableIntermediate -> Elimination; Elimination -> Payload; Elimination -> Byproducts; } "Self-immolative mechanism of the PABC spacer."

The Role of the Boc Protecting Group

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis. In the context of this compound, it protects the N-terminal amine of the valine residue. This protection is essential during the chemical synthesis of the linker and its conjugation to the payload to prevent unwanted side reactions. The Boc group is typically removed under acidic conditions to yield the free amine, which can then be coupled to the antibody or another component of the linker construct.

Application in Targeted Cancer Therapy with MMAE

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a frequently used cytotoxic payload in ADCs. MMAE functions by inhibiting tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The high potency of MMAE makes it an ideal candidate for targeted delivery via ADCs, as only a small number of molecules are required to kill a cancer cell.

The combination of the Val-Cit-PAB linker with MMAE has been successfully implemented in several FDA-approved ADCs, such as Adcetris® (Brentuximab vedotin) and Padcev® (Enfortumab vedotin). This pairing leverages the stability of the linker in circulation with the specific release mechanism in the tumor cell, delivering the highly toxic MMAE directly to its site of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Val-Cit-PAB based ADCs from various studies.

Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-MMAE ADCs

| ADC Construct | Target Cell Line | Antigen | IC50 Value | Reference |

| Anti-HER2-EVCit-MMAF | NCI-N87 (HER2+) | HER2 | ~1 ng/mL | |

| Anti-HER2-VCit-MMAF | NCI-N87 (HER2+) | HER2 | ~1 ng/mL | |

| Anti-HER2-EVCit-MMAF | MDA-MB-468 (HER2-) | HER2 | >10,000 ng/mL | |

| Anti-CD22-ADC (PABC linker) | BJAB.Luc | CD22 | Not specified, but showed 30% tumor regression |

Note: EVCit is a modified linker with a glutamic acid residue added to improve plasma stability in mice.

Table 2: In Vivo Plasma Stability of Val-Cit Based ADCs

| ADC Construct | Animal Model | Half-life (t1/2β) of Intact ADC | Reference |

| VCit ADC (3a) | BALB/c Mice | 2.0 days | |

| SVCit ADC (3b) | BALB/c Mice | 2.4 days | |

| EVCit ADC (3c) | BALB/c Mice | 12.0 days | |

| VC-PABC-MMAE ADC | Mouse | Unstable due to carboxylesterase 1c | |

| VC-PABC-MMAE ADC | Human | Generally stable |

Experimental Protocols

Synthesis of a Drug-Linker Construct (e.g., MC-Val-Cit-PAB-MMAE)

This protocol outlines the general steps for synthesizing a maleimido-caproyl-Val-Cit-PAB-MMAE drug-linker, a common construct for conjugation to antibodies via cysteine residues.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Node Definitions Step1 [label="1. Synthesis of Fmoc-Val-Cit-PAB-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Coupling with MMAE", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Fmoc Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Coupling of Maleimidocaproic Acid (MC)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Product:\nMC-Val-Cit-PAB-MMAE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges and Relationships Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> FinalProduct; } "Workflow for MC-Val-Cit-PAB-MMAE synthesis."

Materials:

-

Fmoc-Val-OSu (N-hydroxysuccinimide ester)

-

H-Cit-PABOH

-

MMAE (Monomethyl auristatin E)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Piperidine

-

Maleimidocaproic acid NHS ester

-

Anhydrous DMF (Dimethylformamide)

-

Reverse-phase HPLC for purification

Procedure:

-

Synthesis of Fmoc-Val-Cit-PABOH:

-

Fmoc deprotection of H-Cit-PABOH is performed.

-

The resulting Cit-PABOH is reacted with commercially available Fmoc-Val-OSu in the presence of a base like DIEA in DMF.

-

The reaction progress is monitored by HPLC.

-

The product is purified by reverse-phase HPLC.

-

-

Coupling with MMAE:

-

Fmoc-Val-Cit-PABOH (1.0 eq) and MMAE (1.0 eq) are dissolved in anhydrous DMF.

-

A coupling agent such as HATU (1.0 eq) and a base like DIEA (2.0 eq) are added.

-

The reaction is stirred at room temperature and monitored by HPLC.

-

Upon completion, the product, Fmoc-Val-Cit-PAB-MMAE, is purified by preparative HPLC and lyophilized.

-

-

Fmoc Deprotection:

-

The purified Fmoc-Val-Cit-PAB-MMAE is dissolved in DMF.

-

Piperidine (e.g., 20% in DMF) is added to the solution to remove the Fmoc protecting group.

-

The reaction is typically complete within 30 minutes.

-

The deprotected product, H2N-Val-Cit-PAB-MMAE, is precipitated and washed.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

The deprotected linker-drug is dissolved in DMF.

-

Maleimidocaproic acid NHS ester is added to the solution.

-

The reaction is stirred at room temperature and monitored by HPLC.

-

The final product, MC-Val-Cit-PAB-MMAE, is purified by preparative HPLC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC, unconjugated antibody, and free cytotoxic payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

-

-

MTT Addition and Formazan Formation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways Affected by Released Payload (MMAE)

Once released from the ADC, MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within the cancer cell.

-

Microtubule Inhibition: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.

-

Mitotic Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

dot digraph "MMAE_Signaling_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Node Definitions MMAE [label="Free MMAE", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges and Relationships MMAE -> Tubulin [label="Binds to"]; Tubulin -> Polymerization [style=dashed, arrowhead=none]; Polymerization -> Microtubules; MMAE -> Polymerization [label="Inhibits", arrowhead=tee]; Microtubules -> MitoticSpindle; Polymerization -> MitoticSpindle [style=dashed, arrowhead=none, label="Disruption"]; MitoticSpindle -> G2M_Arrest [label="Failure leads to"]; G2M_Arrest -> Apoptosis [label="Induces"]; } "Mechanism of action of MMAE on microtubule dynamics."

Conclusion

The this compound linker system is a testament to the chemical sophistication underlying modern targeted cancer therapies. Its design principles of high plasma stability and specific, enzyme-triggered payload release have been clinically validated and form the basis of several successful ADCs. A thorough understanding of its mechanism of action, combined with robust experimental evaluation, is critical for the continued development of next-generation ADCs with improved therapeutic indices. As research progresses, further modifications to this linker platform, such as the addition of hydrophilic residues to enhance in vivo stability in certain preclinical models, will continue to refine and optimize this powerful tool in the fight against cancer.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of oncology therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload. Cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in the systemic circulation and undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount to achieving a wide therapeutic window.[1][2]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, and detailed experimental protocols for their characterization.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the physiological trigger that induces their cleavage. The three main classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[3] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these enzymes. The most extensively used dipeptide linker is the valine-citrulline (Val-Cit) motif.[4] Following receptor-mediated endocytosis and trafficking of the ADC to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), leading to the release of the unmodified payload.[5]

pH-Sensitive Linkers

pH-sensitive linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are the most common type of pH-sensitive linker. They are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions, triggering the release of the cytotoxic payload. The stability and cleavage kinetics of hydrazone linkers can be modulated by the chemical nature of the carbonyl and hydrazine precursors.

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers are designed to be cleaved by the high concentration of glutathione (GSH) in the intracellular environment (1-10 mM) compared to the systemic circulation (~5 µM). These linkers typically feature a disulfide bond that is readily reduced by intracellular GSH, leading to the release of the payload. The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond.

Quantitative Data on Cleavable Linker Performance

The selection of a cleavable linker is a critical decision in ADC development, with a direct impact on its pharmacokinetic properties and therapeutic index. The following tables provide a comparative summary of quantitative data for different cleavable linkers.

| Linker Type | Linker Example | Condition | Half-life (t½) / % Release | Reference |

| pH-Sensitive | Hydrazone (from Gemtuzumab Ozogamicin) | pH 4.5 | 97% release after 24 hours | |

| Hydrazone (phenylketone-derived) | Human Plasma (pH 7.4) | ~2 days | ||

| Silyl ether-MMAE conjugate | Human Plasma (pH 7.4) | > 7 days | ||

| Protease-Sensitive | Val-Cit | Cathepsin B | ~240 minutes | |

| Phe-Lys | Cathepsin B | ~8 minutes | ||

| Val-Ala | Cathepsin B | Cleaved at half the rate of Val-Cit | ||

| Glutathione-Sensitive | Disulfide | 5 mM Glutathione | ~50% reduction after 3 hours | |

| Azobenzene-MMAE conjugate | 20 mM Glutathione (pH 7.4) | >50% release over 72 hours |

Experimental Protocols

Detailed and validated experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma at 37°C at a predetermined concentration.

-

At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Wash the captured ADC to remove plasma proteins.

-

Elute the ADC from the affinity matrix.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Alternatively, the plasma sample can be processed by protein precipitation (e.g., with acetonitrile) to extract and quantify the released payload by LC-MS/MS.

-

Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point to determine the plasma half-life.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.

Materials:

-

ADC with a protease-sensitive linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer containing 2 mM DTT, prepared fresh)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Activate cathepsin B by pre-incubating it in Activation Buffer.

-

Initiate the cleavage reaction by adding the ADC to the activated cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, collect aliquots and quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of an ADC on cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.

-

Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

Visualizing ADC Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in ADC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Intracellular trafficking and payload release of ADCs.

Caption: Workflow for in vitro plasma stability assay.

References

The Val-Cit Linker: A Technical Guide to Cathepsin B-Mediated Cleavage in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker represents a critical innovation in the field of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs). Its susceptibility to cleavage by the lysosomal protease cathepsin B allows for the specific release of cytotoxic payloads within tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This in-depth technical guide explores the core mechanism of Val-Cit linker cleavage, presents quantitative data on its performance, and provides detailed experimental protocols for its evaluation.

The Mechanism of Action: A Stepwise Release of Cytotoxic Agents

The cleavage of the Val-Cit linker and subsequent drug release is a finely tuned process that occurs following the internalization of an ADC by a target cell.[1] This multi-step mechanism ensures that the potent cytotoxic payload is delivered specifically to the intended site of action.

The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis.[2] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of highly active proteases, such as cathepsin B, are crucial for the subsequent steps.[2]

Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes the Val-Cit dipeptide sequence.[2][] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline. Cathepsin B then catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group.

The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant. This traceless release mechanism is a key advantage of the Val-Cit-PABC system.

References

An In-depth Technical Guide to the Applications of Boc-Val-Cit-PAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-Val-Cit-PAB moiety is a critical component in the design of advanced drug delivery systems, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its sophisticated design allows for high stability in systemic circulation and specific, controlled release of therapeutic payloads within the target cell. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, relevant experimental data, and protocols for its synthesis and use.

The structure of this compound consists of three key components:

-

Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the valine amino acid. This group can be removed under acidic conditions to reveal a primary amine, which can be used for further conjugation.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.

The primary application of this linker is in oncology, where it enables the targeted delivery of highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2] Recent research has also explored its use in the development of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

Table 1: Comparative Plasma Stability of ADC Linkers

The stability of the linker in plasma is a crucial factor in the efficacy and safety of an ADC. Premature cleavage can lead to off-target toxicity. The Val-Cit linker demonstrates high stability in human plasma.

| Linker Type | Cleavage Mechanism | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Characteristics |

| Val-Cit-PABC | Protease (Cathepsin B) | Stable [3] | Unstable (cleaved by carboxylesterase 1c)[4] | High stability in human circulation, susceptible to premature cleavage in rodents.[4] |

| Hydrazone | pH-sensitive (acidic) | Variable (e.g., ~2 days) | Variable | Prone to hydrolysis in systemic circulation, leading to potential off-target toxicity. |

| Disulfide | Reduction (Glutathione) | Variable | Variable | Stability can be modulated by steric hindrance around the disulfide bond. |

| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Generally high | Generally high | Payload is released with an amino acid remnant, which may affect its activity. |

Note: "Stable" indicates a long half-life, though specific numerical values for this compound in human plasma are not consistently reported in a comparative format. The stability of the entire ADC construct can be influenced by the antibody and payload.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

The efficiency of payload release within the target cell is determined by the kinetics of linker cleavage by Cathepsin B. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Data is for the PABC (p-aminobenzyl carbamate) derivative, which is structurally and functionally very similar to the PAB (p-aminobenzyl alcohol) moiety after payload conjugation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general solution-phase synthesis approach based on methodologies for similar dipeptide linkers.

Materials:

-

Boc-Valine (Boc-Val-OH)

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of Boc-Val-Cit: a. Dissolve L-Citrulline in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF) with a base (e.g., sodium bicarbonate). b. In a separate flask, activate Boc-Val-OH using a coupling reagent such as N-hydroxysuccinimide (NHS) to form Boc-Val-OSu. c. Add the activated Boc-Val-OSu to the L-Citrulline solution and stir at room temperature overnight. d. Acidify the reaction mixture and extract the Boc-Val-Cit product with an organic solvent. e. Purify the product by crystallization or column chromatography.

-

Coupling of Boc-Val-Cit to PABOH: a. Dissolve the purified Boc-Val-Cit and p-aminobenzyl alcohol in an anhydrous polar aprotic solvent such as DMF. b. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Quench the reaction and perform an aqueous workup to remove excess reagents. e. Purify the final product, this compound, by silica gel column chromatography.

Protocol 2: Conjugation of a this compound Derivative to a Monoclonal Antibody

This protocol describes a general method for conjugating a payload-bearing, activated this compound linker to a monoclonal antibody (mAb) via lysine residues. This typically involves the activation of the PAB's hydroxyl group, for example, as a p-nitrophenyl (PNP) carbonate, or deprotection of the Boc group to utilize the free amine. Here, we describe a method using an NHS ester-activated linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-Payload-NHS ester

-

Anhydrous DMSO

-

Quenching solution (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

-

Antibody Preparation: a. If necessary, perform a buffer exchange to remove any amine-containing buffers (e.g., Tris) or stabilizers. b. Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).

-

Conjugation Reaction: a. Dissolve the this compound-Payload-NHS ester in a small amount of anhydrous DMSO to prepare a stock solution. b. Add a calculated molar excess of the linker-payload stock solution to the antibody solution. The final concentration of DMSO should be kept low (typically <10%) to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching and Purification: a. Quench the reaction by adding an excess of an amine-containing solution (e.g., 1 M Tris) to react with any remaining NHS esters. b. Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS). b. Assess the purity and aggregation state of the ADC by SEC.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the susceptibility of the linker to its target enzyme.

Materials:

-

ADC with this compound linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: a. Prepare a stock solution of Cathepsin B in a suitable buffer. b. Activate the enzyme by pre-incubating it in the assay buffer containing a reducing agent like DTT for approximately 15 minutes at 37°C.

-

Cleavage Reaction: a. In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration typically in the micromolar range (e.g., 1 µM). b. Initiate the reaction by adding the activated Cathepsin B to a final concentration in the nanomolar range (e.g., 20 nM). c. Incubate the reaction mixture at 37°C.

-

Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an excess of cold quenching solution to precipitate the protein and stop the enzymatic reaction.

-

Analysis: a. Centrifuge the quenched samples to pellet the precipitated proteins. b. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. c. The rate of cleavage can be determined by plotting the concentration of the released payload against time.

Mandatory Visualization

Caption: Mechanism of action of an ADC with a this compound linker.

Caption: General experimental workflow for ADC conjugation.

Conclusion

The this compound linker system represents a highly refined and effective technology for the targeted delivery of therapeutic agents. Its high plasma stability and specific cleavage by Cathepsin B make it a cornerstone of modern ADC design. Furthermore, its emerging application in the development of novel therapeutic modalities like PROTACs highlights its versatility and ongoing importance in the field of drug development. The protocols and data presented in this guide provide a foundational resource for researchers and scientists working with this critical linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Val-Cit-PAB Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely used enzyme-cleavable linker in ADC development.[1][2][3][4] Its dipeptide component (Val-Cit) is specifically cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the tumor microenvironment, minimizing off-target toxicity. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active payload following cleavage of the Val-Cit bond.

This document provides detailed protocols for the conjugation of a Boc-protected Val-Cit-PAB linker to a monoclonal antibody, followed by characterization of the resulting ADC.

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB linker is dependent on a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis, and trafficking to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide. This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the cytotoxic payload in its active form. If the payload is a microtubule inhibitor like Monomethyl Auristatin E (MMAE), it can then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis. Furthermore, some cell-permeable payloads can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".

Experimental Workflow

The overall workflow for the synthesis and characterization of a Boc-Val-Cit-PAB conjugated ADC involves several key stages: antibody preparation, conjugation, purification, and characterization. Each of these stages is critical for producing a well-defined and effective ADC.

Experimental Protocols

Antibody Preparation

For successful conjugation, the monoclonal antibody must be in a suitable buffer. If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, a buffer exchange should be performed.

-

Materials:

-

Monoclonal Antibody (mAb)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column or centrifugal filter unit (10 kDa MWCO)

-

-

Protocol:

-

Perform a buffer exchange of the mAb into PBS, pH 7.4, using a desalting column or a centrifugal filter unit according to the manufacturer's instructions.

-

Determine the concentration of the antibody solution using a spectrophotometer at 280 nm.

-

Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent.

-

Materials:

-

Monoclonal Antibody in PBS, pH 7.4

-

TCEP hydrochloride

-

EDTA solution (0.5 M, pH 8.0)

-

Tris-HCl (1 M, pH 8.0)

-

-

Protocol:

-

Adjust the pH of the antibody solution to ~7.4 using 1 M Tris-HCl.

-

Add EDTA to a final concentration of 2 mM.

-

Add a 20-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at room temperature for 1-3 hours.

-

Remove excess TCEP immediately by buffer exchange into PBS with 2 mM EDTA using a desalting column or centrifugal concentrator.

-

Conjugation with this compound-Payload

This protocol details the conjugation of the maleimide-activated this compound-payload to the reduced antibody. It is crucial to perform this step immediately after antibody reduction to prevent re-oxidation of the thiol groups.

-

Materials:

-

Reduced monoclonal antibody

-

Maleimide-activated this compound-payload (e.g., MC-VC-PAB-MMAE) dissolved in an organic solvent like DMSO.

-

Reaction Buffer (PBS with 2 mM EDTA, pH 7.0-7.5)

-

-

Protocol:

-

Add a molar excess of the maleimide-activated drug-linker solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

-

(Optional) Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification by Size-Exclusion Chromatography (SEC)

SEC is used to separate the ADC from unconjugated drug-linker, residual reagents, and to assess the level of aggregation.

-

Materials:

-

Crude ADC reaction mixture

-

SEC column (e.g., with a fractionation range suitable for IgG)

-

HPLC system

-

Mobile Phase (e.g., PBS, pH 7.4)

-

-

Protocol:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the crude ADC reaction mixture onto the column.

-

Monitor the elution profile at 280 nm. The ADC will elute as the main peak, while smaller molecules like the unconjugated drug-linker will have a longer retention time.

-

Collect the fractions corresponding to the ADC monomer peak.

-

Pool the ADC-containing fractions and determine the final concentration.

-

ADC Characterization

Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in an ADC preparation. The principle of HIC is based on the separation of molecules according to their hydrophobicity. As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the retention time on the HIC column also increases.

-

Materials:

-

Purified ADC

-

HIC column (e.g., Butyl or Phenyl)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

-

Protocol:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC onto the column.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

-

Calculate the average DAR by determining the weighted average of the peak areas of the different drug-loaded species.

-

In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is a critical parameter to evaluate. The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC, unconjugated antibody, and free drug

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

-

Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma and the potential for premature drug release.

-

Materials:

-

Purified ADC

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

LC-MS system

-

-

Protocol:

-

Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.

-

Analyze the samples by LC-MS to determine the concentration of the intact ADC and any released payload.

-

Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

-

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for easy comparison.

| ADC Batch | Average DAR (HIC) | Monomer Purity (SEC) | IC50 (Antigen-Positive Cells) | Plasma Half-life (t1/2) |

| ADC-001 | 3.8 | >95% | 1.5 nM | ~150 hours |

| ADC-002 | 4.1 | >95% | 1.2 nM | ~145 hours |

| Control mAb | N/A | >98% | >10 µM | N/A |

This table presents example data and will vary depending on the specific antibody, payload, and conjugation conditions.

Conclusion

The this compound linker is a versatile and effective tool for the development of targeted ADCs. The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of ADCs utilizing this linker technology. Careful optimization of each step, from antibody preparation to final characterization, is essential for producing a safe and efficacious therapeutic agent.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Boc-Val-Cit-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of Boc-Val-Cit-PAB-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The synthesis involves a multi-step process, including dipeptide formation, linker attachment, and conjugation to the cytotoxic payload, monomethyl auristatin E (MMAE).

I. Overview of the Synthetic Strategy

The synthesis of this compound-MMAE is a convergent process that involves the sequential assembly of its core components: the Boc-protected dipeptide (Boc-Val-Cit), the self-immolative spacer (p-aminobenzyl alcohol, PAB), and the potent antineoplastic agent (MMAE). The valine-citrulline (Val-Cit) linker is specifically designed to be cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted release of the cytotoxic payload.

The overall synthetic workflow can be summarized in the following key stages:

-

Preparation of Boc-Protected Valine: The synthesis begins with the protection of the amino group of L-valine with a tert-butyloxycarbonyl (Boc) group.

-

Dipeptide Formation: The Boc-protected valine is then coupled with L-citrulline to form the dipeptide, Boc-Val-Cit.

-

Linker Conjugation: The Boc-Val-Cit dipeptide is conjugated to p-aminobenzyl alcohol (PAB) to generate the core linker structure, this compound.

-

Activation of the Linker: The hydroxyl group of the PAB moiety is activated, often by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate the subsequent conjugation with MMAE.

-

Payload Conjugation: The activated linker, this compound-PNP, is reacted with the N-terminus of MMAE to yield the final product, this compound-MMAE.

II. Experimental Protocols

The following protocols are based on established synthetic routes and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of Boc-L-Valine

This step involves the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

L-Valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Valine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield a crude product.

-

Purify the crude product by crystallization from ethyl acetate/hexanes to afford Boc-L-Valine as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | General procedure |

| Purification | Crystallization | General procedure |

Step 2: Synthesis of Boc-Val-Cit

This step involves the coupling of Boc-L-Valine with L-Citrulline to form the dipeptide.

Materials:

-

Boc-L-Valine

-

L-Citrulline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve Boc-L-Valine (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add EDC·HCl (1.1 eq).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours to form the activated ester.

-

In a separate flask, dissolve L-Citrulline (1.2 eq) in DMF and add DIPEA (2.5 eq).

-

Add the activated ester solution to the L-Citrulline solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Precipitate the product by adding cold diethyl ether to afford Boc-Val-Cit as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 70-80% | Inferred from similar peptide couplings |

| Purification | Precipitation | Inferred from similar peptide couplings |

Step 3: Synthesis of this compound

This step describes the conjugation of the dipeptide to the p-aminobenzyl alcohol spacer.

Materials:

-

Boc-Val-Cit

-

p-Aminobenzyl alcohol (PAB)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve Boc-Val-Cit (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Add HATU (1.2 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

| Parameter | Value | Reference |

| Typical Yield | 70-80% | [1] |

| Purification | Flash Column Chromatography | [1] |

Step 4: Synthesis of this compound-PNP

This step involves the activation of the hydroxyl group of the PAB moiety.

Materials:

-

This compound

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add bis(4-nitrophenyl) carbonate (1.5 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound-PNP as a solid.

| Parameter | Value | Reference |

| Typical Yield | ~80% | Inferred from similar activation reactions |

| Purification | Flash Column Chromatography | Inferred from similar activation reactions |

Step 5: Synthesis of this compound-MMAE

This is the final step where the activated linker is conjugated to MMAE.

Materials:

-

This compound-PNP

-

Monomethyl auristatin E (MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve MMAE (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the MMAE solution.

-

Add a solution of this compound-PNP (1.2 eq) in DMF to the MMAE solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS for the formation of the desired product.

-

Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC (e.g., on a C18 column with a water/acetonitrile gradient containing 0.1% TFA).

-

Lyophilize the pure fractions to obtain this compound-MMAE as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 70-80% | [2] |

| Purification | Preparative RP-HPLC | [2] |

III. Summary of Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reaction | Typical Yield (%) |

| 1 | Boc Protection of L-Valine | 85-95 |

| 2 | Boc-Val-Cit Dipeptide Formation | 70-80 |

| 3 | Coupling of Boc-Val-Cit to PAB | 70-80 |

| 4 | Activation of this compound to PNP ester | ~80 |

| 5 | Conjugation to MMAE | 70-80 |

| Overall | This compound-MMAE Synthesis | ~22-40 |

IV. Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic pathway for this compound-MMAE.

Caption: Synthetic scheme for this compound-MMAE.

Experimental Workflow

The diagram below outlines the general experimental workflow for a typical coupling and purification step in the synthesis.

Caption: General workflow for a synthesis step.

References

Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy and safety of many ADCs rely on the controlled release of the cytotoxic payload within the target cell. This is often achieved through cleavable linkers that are sensitive to the tumor microenvironment, such as the acidic pH of lysosomes or the presence of specific enzymes.[1][2]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor cells.[1][] This has made it a key target for the design of enzyme-cleavable linkers in ADCs. The most common cathepsin B-cleavable linker is based on the dipeptide sequence valine-citrulline (Val-Cit).[2] In the reducing environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit linker, initiating a self-immolative cascade that releases the active drug.

This application note provides detailed protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of ADC linkers. Two primary methods are described: a fluorometric assay for high-throughput screening and kinetic analysis, and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based method for direct quantification of payload release.

Mechanism of Cathepsin B-Mediated ADC Cleavage

The cleavage of a typical Val-Cit linker by cathepsin B is a multi-step process that occurs within the lysosome of a target cell following ADC internalization.

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Inside the lysosome, the acidic environment and the presence of proteases, like cathepsin B, lead to the degradation of the antibody and cleavage of the linker. Cathepsin B specifically recognizes and hydrolyzes the amide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload.

Experimental Protocols

Protocol 1: Fluorometric Assay for Cathepsin B Cleavage

This method utilizes a fluorogenic substrate that mimics the ADC linker, where a fluorophore is quenched until cleaved by cathepsin B. This assay is suitable for high-throughput screening of linker candidates and for determining kinetic parameters.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or a custom linker-fluorophore conjugate

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay buffer with an increased concentration of DTT (e.g., 10 mM)

-

Inhibitor (optional, for control): Cathepsin B inhibitor (e.g., CA-074)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

1. Reagent Preparation:

- Reconstitute recombinant cathepsin B in assay buffer to a stock concentration.

- Prepare a working solution of activated cathepsin B by incubating the enzyme in activation buffer for 15 minutes at 37°C.

- Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired final concentration in assay buffer.

2. Assay Setup (for Endpoint Screening):

- Add 50 µL of assay buffer to each well.

- Add 25 µL of the substrate solution to each well.

- To initiate the reaction, add 25 µL of the activated cathepsin B solution to the sample wells.

- For negative control wells, add a cathepsin B inhibitor prior to the enzyme.

- For blank wells, add 25 µL of assay buffer instead of the enzyme.

- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

3. Assay Setup (for Kinetic Analysis):

- Prepare serial dilutions of the substrate in assay buffer.

- Add 50 µL of each substrate concentration to different wells.

- Initiate the reaction by adding 50 µL of activated cathepsin B solution.

- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

4. Measurement:

- For the endpoint assay, measure the fluorescence intensity at the end of the incubation period.

- For the kinetic assay, measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

- Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.

5. Data Analysis:

- Endpoint Assay: Subtract the fluorescence of the blank wells from the sample wells. Compare the fluorescence of different linker substrates.

- Kinetic Assay:

- Plot fluorescence intensity versus time for each substrate concentration.

- Determine the initial velocity (V₀) from the linear portion of the curve.

- Create a standard curve using a known concentration of the free fluorophore to convert fluorescence units to molar concentrations.

- Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M and V_max.

- Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reagent_Prep" [label="Reagent Preparation\n(Enzyme, Substrate, Buffers)"];

"Assay_Setup" [label="Assay Setup in 96-well Plate\n(Substrate + Enzyme)"];

"Incubation" [label="Incubation at 37°C"];

"Measurement" [label="Fluorescence Measurement\n(Endpoint or Kinetic)"];

"Data_Analysis" [label="Data Analysis\n(Background Subtraction, V₀, K_M, k_cat)"];

"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Reagent_Prep";

"Reagent_Prep" -> "Assay_Setup";

"Assay_Setup" -> "Incubation";

"Incubation" -> "Measurement";

"Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Protocol 2: LC-MS/MS Assay for Payload Release

This method provides a direct and quantitative measurement of the released payload from the ADC. It is the gold standard for confirming linker cleavage and quantifying the rate of drug release.

Materials:

-

ADC of interest

-

Recombinant Human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT

-

Quenching Solution: Acetonitrile with an internal standard (a stable isotope-labeled version of the payload is ideal)

-

LC-MS/MS system

Procedure:

1. Reagent Preparation:

- Prepare a stock solution of the ADC in an appropriate buffer.

- Reconstitute and activate cathepsin B as described in Protocol 1.

2. Enzymatic Reaction:

- In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the assay buffer.

- Pre-warm the solution to 37°C.

- Initiate the reaction by adding activated cathepsin B (to a final concentration of ~20 nM).

- Incubate the reaction at 37°C.

3. Time-Point Sampling and Quenching:

- At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

- Immediately quench the reaction by adding an excess of cold quenching solution.

4. Sample Preparation for LC-MS/MS:

- Centrifuge the quenched samples to precipitate the protein.

- Transfer the supernatant containing the released payload to a new tube or a 96-well plate for analysis.

5. LC-MS/MS Analysis:

- Develop an LC-MS/MS method for the quantification of the payload. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., MRM transitions).